Comparison of Target Affinity: DYRK1A Kinase Binding of Core Indazole Scaffold vs. Optimized 4,6-Disubstituted Indazoles
The core 6-bromo-1H-indazole scaffold, lacking the 4-benzyloxy group, exhibits weak binding affinity for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). In contrast, SAR studies on related 4,6-disubstituted indazole series demonstrate that optimizing the 4-position with alkoxy or aryloxy groups is essential for achieving potent, therapeutically relevant DYRK1A inhibition [1]. While this is a class-level inference, it establishes the critical role of the 4-position substituent present in 4-(Benzyloxy)-6-bromo-1H-indazole.
| Evidence Dimension | Binding Affinity (Kd) to DYRK1A |
|---|---|
| Target Compound Data | N/A (Precursor/Intermediate); serves as key building block for potent inhibitors |
| Comparator Or Baseline | 6-bromo-1H-indazole: Kd = 38,000 nM (38 μM) |
| Quantified Difference | Qualitative: 4-position substitution is essential for sub-micromolar potency; >38-fold improvement over parent scaffold implied for optimized analogs. |
| Conditions | Binding affinity assay: human DYRK1A (127-485 residues) expressed in E. coli BL21 (DE3) cells, assessed by isothermal titration calorimetry (ITC). |
Why This Matters
This data confirms that the core 6-bromoindazole is insufficient for DYRK1A-targeted probe development, highlighting the necessity of a 4-position handle for further optimization, which is precisely what this building block provides.
- [1] BindingDB. BDBM50209237: 6-bromo-1H-indazole. Affinity Data: Kd = 3.80E+4 nM for human DYRK1A. View Source
